molecular formula C21H25ClO4 B14186683 Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate CAS No. 915385-16-9

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate

Cat. No.: B14186683
CAS No.: 915385-16-9
M. Wt: 376.9 g/mol
InChI Key: FPCLBCCABVOYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further linked to a hexyl chain substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate typically involves a multi-step process:

    Formation of 4-chlorophenoxyhexanol: This step involves the reaction of 4-chlorophenol with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-chlorophenoxyhexane. This intermediate is then subjected to hydrolysis to yield 4-chlorophenoxyhexanol.

    Esterification: The 4-chlorophenoxyhexanol is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: A simpler ester with similar structural features but lacking the chlorophenoxyhexyl group.

    4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.

Uniqueness

Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

915385-16-9

Molecular Formula

C21H25ClO4

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenoxy)hexoxy]benzoate

InChI

InChI=1S/C21H25ClO4/c1-3-5-6-20(26-19-13-9-17(22)10-14-19)15-25-18-11-7-16(8-12-18)21(23)24-4-2/h7-14,20H,3-6,15H2,1-2H3

InChI Key

FPCLBCCABVOYLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.